3,3'-Diindolyl Disulphide
Overview
Description
3,3'-Diindolyl Disulphide, also known as this compound, is a useful research compound. Its molecular formula is C16H12N2S2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Disulphide-Thiol Chemistry for Drug Delivery : The chemistry of disulphides, including 3,3'-Diindolyl Disulphide, provides versatile tools for macromolecular design and synthesis. These compounds have potential applications in creating polyfunctional materials for specialized drug delivery and biological therapeutics (Kgesa et al., 2015).
Antifungal Properties : this compound derivatives, such as 3,3'-diindolyl-2,2'-tetrasulfide, have shown significant potential as antifungal agents against various human and plant diseases. They exhibit marked activity against dermatophytes and Botrytis cinerea, a plant pathogen (Montanari et al., 1981).
Semiconducting to Metallic Transition : Pressure-induced transition in multilayered molybdenum disulphide, a related compound, allows for novel device development by coupling mechanical, electrical, and optical properties. This finding has implications for semiconductor technology and device applications (Nayak et al., 2014).
Reversible Disulphide Formation in Polymers : Reversible disulphide formation in polymer networks, similar to the chemistry of this compound, is being researched for advanced applications such as drug delivery vehicles, bioartificial implants, and self-healing polymers (Gyarmati et al., 2013).
Role in Protein Folding and Stability : In prokaryotes, disulphide bond formation plays a crucial role in protein folding and stability. Compounds like this compound can be relevant in understanding and manipulating these processes (Bardwell, 1994).
Thiolation of Proteins : The chemistry involving disulphides is used for thiolation of proteins and reversible protein-protein conjugation. This has important applications in biochemical and pharmaceutical research (Carlsson et al., 1978).
Mechanism of Action
Target of Action
3,3’-Diindolyl Disulphide (DIM) is a compound found in cruciferous vegetables such as cabbage and broccoli . It has been shown to be effective in the attenuation of gastrointestinal cancers . The primary targets of DIM are various cellular and molecular processes in gastrointestinal cancer cells .
Mode of Action
DIM interacts with its targets to induce several changes. It acts upon apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress . It also increases the efficacy of other drugs or therapeutic chemicals when used in combinatorial treatment for gastrointestinal cancer .
Biochemical Pathways
DIM affects several biochemical pathways. It is involved in the regulation of apoptosis and anoikis as well as the cell cycle progression and cell proliferation . It also interacts with peroxisome proliferator-activated receptor and PPARγ agonists; SR13668, Akt inhibitor, cyclins regulation, ER-dependent-independent pathways .
Pharmacokinetics
The pharmacokinetics of DIM have been studied, with a focus on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of DIM’s action is the attenuation of gastrointestinal cancers . It has been shown to be effective in inducing apoptosis in cancer cells, inhibiting metastasis, and enhancing the efficacy of other therapeutic agents .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3,3’-Diindolyl Disulphide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Studies have shown that 3,3’-Diindolyl Disulphide can influence cell function. It has been found to have an impact on cell signaling pathways, gene expression, and cellular metabolism . It has been observed to have anti-cancer properties, influencing apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress .
Molecular Mechanism
The molecular mechanism of action of 3,3’-Diindolyl Disulphide is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Diindolyl Disulphide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 3,3’-Diindolyl Disulphide can vary with different dosages in animal models
Metabolic Pathways
3,3’-Diindolyl Disulphide is involved in various metabolic pathways. It interacts with several enzymes and cofactors
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and it may have effects on its localization or accumulation .
Properties
IUPAC Name |
3-(1H-indol-3-yldisulfanyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHHSOOWJVMMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395128 | |
Record name | 3,3'-Diindolyl Disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-39-5 | |
Record name | 3,3'-Diindolyl Disulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.